N-(2-Bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline is an organic compound that features a brominated cyclopentene ring attached to a methoxy-substituted aniline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline typically involves the bromination of cyclopentene followed by a coupling reaction with 3-methoxy-N-methylaniline. One common method includes:
Bromination of Cyclopentene: Cyclopentene is reacted with bromine to form 2-bromocyclopentene.
Coupling Reaction: The 2-bromocyclopentene is then coupled with 3-methoxy-N-methylaniline in the presence of a base such as potassium carbonate to yield the desired product
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Under certain conditions, the compound can undergo cyclization to form heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while cyclization reactions can produce complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
N-(2-Bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which N-(2-Bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Cyclopent-2-en-1-yl)-3-methoxy-N-methylaniline: Lacks the bromine atom, which may result in different reactivity and applications.
N-(2-Bromocyclopent-2-en-1-yl)-4-methoxy-N-methylaniline: Similar structure but with a different position of the methoxy group, leading to variations in chemical behavior.
Eigenschaften
Molekularformel |
C13H16BrNO |
---|---|
Molekulargewicht |
282.18 g/mol |
IUPAC-Name |
N-(2-bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C13H16BrNO/c1-15(13-8-4-7-12(13)14)10-5-3-6-11(9-10)16-2/h3,5-7,9,13H,4,8H2,1-2H3 |
InChI-Schlüssel |
YXRLRRZLILQLOV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCC=C1Br)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.